1,3-Dioxoisoindolin-2-yl acetylalaninate
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Overview
Description
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-acetamidopropanoate is an organic compound belonging to the class of phthalimides. These compounds are characterized by the presence of a 1,3-dioxoisoindoline moiety, which is an imide derivative of phthalic anhydrides
Preparation Methods
The synthesis of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-acetamidopropanoate can be achieved through several methods. Common synthetic routes include the Debus-Radiszewski synthesis, Wallach synthesis, and the dehydrogenation of imidazolines . Industrial production methods often involve the use of alpha halo-ketones and amino nitriles . The reaction conditions typically require specific catalysts and controlled environments to ensure the desired product is obtained with high purity and yield.
Chemical Reactions Analysis
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-acetamidopropanoate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it has been studied for its potential antibacterial and antifungal properties . In medicine, derivatives of this compound have shown promise as anti-inflammatory and anticancer agents . Industrially, it is used in the production of polymers and other materials .
Mechanism of Action
The mechanism of action of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-acetamidopropanoate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-acetamidopropanoate can be compared with other similar compounds, such as 2H-isoindole-2-acetic acid and 1,3-dihydro-α-methyl-1,3-dioxo-isoindoline . These compounds share structural similarities but may differ in their chemical reactivity and biological activity. The uniqueness of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-acetamidopropanoate lies in its specific functional groups and the resulting properties that make it suitable for various applications .
Properties
Molecular Formula |
C13H12N2O5 |
---|---|
Molecular Weight |
276.24 g/mol |
IUPAC Name |
(1,3-dioxoisoindol-2-yl) 2-acetamidopropanoate |
InChI |
InChI=1S/C13H12N2O5/c1-7(14-8(2)16)13(19)20-15-11(17)9-5-3-4-6-10(9)12(15)18/h3-7H,1-2H3,(H,14,16) |
InChI Key |
KHOKZHAKYVAESM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)ON1C(=O)C2=CC=CC=C2C1=O)NC(=O)C |
Origin of Product |
United States |
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